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molecular formula C12H11N3O B8740709 2-Amino-5,6-dihydrobenzo[h]quinazolin-4-ol

2-Amino-5,6-dihydrobenzo[h]quinazolin-4-ol

Cat. No. B8740709
M. Wt: 213.23 g/mol
InChI Key: GFMMAJCZDXOMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04625026

Procedure details

A mixture of 2-ethoxycarbonyl-1-tetralone (0.65 g) and guanidine carbonate (0.65 g) in xylene (15 ml) was refluxed overnight and, after cooling to room temperature, the tan solid was collected by filtration, washed with water and alcohol, and then dried to yield 0.24 g of tan solid, m.p.>300° C. The solid was dissolved in Con.-HCl, concentrated in vacuo to dryness, and recrystallized from ethanol to yield a colorless solid product, (0.28 g).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]1=O)=O)C.C(=O)(O)O.[NH2:21][C:22]([NH2:24])=[NH:23]>C1(C)C(C)=CC=CC=1>[NH2:23][C:22]1[NH:24][C:4](=[O:3])[C:6]2[CH2:15][CH2:14][C:13]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[C:7]=2[N:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
C(C)OC(=O)C1C(C2=CC=CC=C2CC1)=O
Name
Quantity
0.65 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
Quantity
15 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the tan solid was collected by filtration
WASH
Type
WASH
Details
washed with water and alcohol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=2C3=C(CCC2C(N1)=O)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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